Pseudooxynicotine

Beschreibung

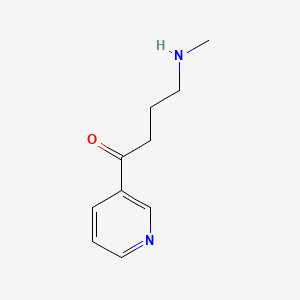

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(methylamino)-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDIDUFQYHRMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174551 | |

| Record name | Pseudooxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pseudooxynicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2055-23-4 | |

| Record name | Pseudooxynicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudooxynicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudooxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOOXYNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudooxynicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic and Enzymatic Pathways of Pseudooxynicotine

Precursor Compounds and Initial Biotransformations

The generation of pseudooxynicotine involves several precursor compounds and a series of transformation steps, both biological and chemical in nature.

Nicotine (B1678760) as a Primary Biological Precursor

Nicotine serves as the primary starting molecule for the biosynthesis of this compound in both microbial and mammalian metabolism. evitachem.com Various microorganisms have developed the ability to use nicotine as a source of carbon and nitrogen for growth. asm.orgoatext.com The initial step in these pathways involves the enzymatic modification of the nicotine molecule.

N-methylmyosmine as a Key Intermediate in Biological Pathways

A crucial intermediate in the formation of this compound is N-methylmyosmine. evitachem.comasm.org In many bacterial degradation pathways, nicotine is first oxidized to form N-methylmyosmine. asm.orgresearchgate.netacs.org This reaction is catalyzed by enzymes such as nicotine oxidoreductase (NicA2) in bacteria like Pseudomonas putida S16. researchgate.netacs.orgnih.gov N-methylmyosmine is an unstable iminium intermediate which then undergoes spontaneous, non-enzymatic hydrolysis. researchgate.netacs.org This hydrolysis step involves the addition of a water molecule, leading to the opening of the pyrrolidine (B122466) ring and the formation of this compound. researchgate.netacs.orgpnas.org

Nicotine-N'-oxide as a Precursor in Chemical Transformation

This compound can also be formed through chemical transformation from nicotine-N'-oxide. tandfonline.comresearchgate.net When nicotine-N'-oxide is treated with acetic anhydride (B1165640), it rearranges to form an N-acylated derivative, which can then be hydrolyzed to yield this compound. tandfonline.comresearchgate.netscispace.com Similarly, reacting nicotine-N'-oxide with acetyl chloride or benzoyl chloride can directly produce this compound. tandfonline.comresearchgate.net While nicotine-N'-oxide is a known metabolite of nicotine, its role as a direct precursor to this compound in biological systems is less established compared to the N-methylmyosmine pathway. tandfonline.comresearchgate.net

Microbial Nicotine Degradation Pathways Involving this compound

Microorganisms have evolved distinct pathways to break down nicotine, with the pyrrolidine pathway being a prominent route that directly involves this compound.

The Pyrrolidine Pathway of Nicotine Catabolism

The pyrrolidine pathway, observed in several Pseudomonas species, commences with the oxidation of the pyrrolidine ring of nicotine. asm.orgbeilstein-journals.orgscispace.com This pathway is distinct from the pyridine (B92270) pathway, which starts with the hydroxylation of the pyridine ring. beilstein-journals.orgnih.gov In the pyrrolidine pathway, nicotine is converted to this compound, which is then further metabolized. asm.orgbeilstein-journals.org

The initial enzymatic step in the pyrrolidine pathway is the dehydrogenation of nicotine, catalyzed by an oxidoreductase enzyme like NicA2. asm.orgnih.govasm.org This enzymatic dehydrogenation leads to the formation of the intermediate N-methylmyosmine. asm.orgpnas.org Following its formation, N-methylmyosmine spontaneously hydrolyzes, meaning it reacts with water without the need for an enzyme, to form this compound. asm.orgpnas.org This sequence of an enzyme-catalyzed dehydrogenation followed by spontaneous hydrolysis is a key feature of the initial phase of the pyrrolidine pathway for nicotine degradation. asm.org

The Pyridine Pathway and Hydroxylated this compound Intermediates

The pyridine pathway is a primary route for nicotine catabolism in many microorganisms, characterized by initial modifications to the pyridine ring of the nicotine molecule. frontiersin.orgnih.gov This pathway ultimately leads to the formation of hydroxylated derivatives of this compound.

Formation of 6-Hydroxy-pseudooxynicotine

The journey to 6-hydroxy-pseudooxynicotine begins with the hydroxylation of nicotine at the 6-position of the pyridine ring, a reaction catalyzed by nicotine dehydrogenase. ethz.chasm.org The resulting (S)-6-hydroxynicotine then undergoes oxidation of its pyrrolidine ring. uniprot.org This oxidation leads to the formation of an unstable intermediate, 6-hydroxy-N-methylmyosmine, which spontaneously hydrolyzes to yield 6-hydroxy-pseudooxynicotine. frontiersin.orgnih.govuniprot.org This sequence of reactions is a critical juncture, bridging the initial attack on the pyridine ring with the subsequent cleavage of the pyrrolidine ring. nih.gov

Formation of 2,6-Dihydroxythis compound (B1242897)

In some bacterial strains, such as Arthrobacter nicotinovorans, the metabolic journey continues with a second hydroxylation of the pyridine ring. psu.eduasm.org The intermediate 6-hydroxy-pseudooxynicotine is further hydroxylated by a ketone dehydrogenase to form 2,6-dihydroxythis compound. psu.eduasm.org The subsequent cleavage of this dihydroxylated compound by 2,6-dihydroxythis compound hydrolase yields 2,6-dihydroxypyridine (B1200036) and γ-N-methylaminobutyrate, representing a key step in the breakdown of the nicotine structure. asm.orguaic.ro

Hybrid Pathway (VPP Pathway) Mechanisms

A fascinating discovery in microbial nicotine metabolism is the existence of a hybrid pathway, also known as the VPP pathway, which combines elements of both the pyridine and pyrrolidine pathways. nih.govasm.orgresearchgate.net This mosaic pathway has been identified in bacteria such as Agrobacterium tumefaciens S33, Shinella sp. HZN7, and Ochrobactrum sp. SJY1. nih.govfrontiersin.org

The initial steps of the VPP pathway mirror the pyridine pathway, leading to the formation of 6-hydroxy-pseudooxynicotine. nih.govplos.orgnih.gov However, the subsequent metabolism of 6-hydroxy-pseudooxynicotine diverges and follows a route similar to the pyrrolidine pathway, but with hydroxylated intermediates. frontiersin.orgnih.gov The intermediate 6-hydroxy-pseudooxynicotine is oxidized to 6-hydroxy-3-succinoyl-pyridine via its semialdehyde intermediate. nih.gov This hybrid strategy highlights the modular nature of metabolic evolution, where enzymatic modules from different pathways are combined to create novel catabolic routes. researchgate.net

Key Enzymatic Transformations and Molecular Mechanisms

The conversion of nicotine and its derivatives is driven by a specialized suite of enzymes. Among the most crucial are the nicotine oxidoreductases, which catalyze the initial oxidative steps that commit nicotine to its metabolic fate.

Nicotine Oxidoreductase (NicA/NicA2/Nox) Activity

Nicotine oxidoreductase, with its variants like NicA, NicA2, and Nox, is a flavoenzyme that plays a pivotal role in the pyrrolidine and hybrid pathways. frontiersin.orgrcsb.orgnih.gov These enzymes catalyze the oxidation of the pyrrolidine ring of nicotine. beilstein-journals.orgasm.org In Pseudomonas putida, for instance, NicA2 oxidizes (S)-nicotine to N-methyl-myosmine, which then non-enzymatically hydrolyzes to this compound. rcsb.orgnih.gov This enzymatic step is often the first committed step in these degradation pathways. nih.gov

Interestingly, while structurally similar to monoamine oxidases (MAOs) that typically use oxygen as an electron acceptor, some nicotine oxidoreductases, like NicA2 from P. putida S16, function as dehydrogenases. nih.govnih.gov They utilize a cytochrome c protein as the physiological electron acceptor instead of molecular oxygen. nih.govnih.gov

Catalytic Action and Stereospecificity

The catalytic action of nicotine oxidoreductases is highly specific. For example, 6-hydroxy-L-nicotine oxidase (6HLNO) from Arthrobacter nicotinovorans exhibits absolute stereospecificity, acting exclusively on the L-form of 6-hydroxynicotine. uniprot.orgpnas.orgnih.gov The enzyme catalyzes the dehydrogenation of the pyrrolidine ring to form 6-hydroxy-N-methylmyosmine. pnas.org Structural studies have revealed that the inactive D-stereoisomer binds in a mirror symmetry to the active site, preventing the catalytically crucial hydrogen transfer to the flavin cofactor. nih.gov This strict stereospecificity ensures the precise metabolic processing of the correct enantiomer of the substrate.

The mechanism is thought to involve a hydride transfer from the substrate to the FAD cofactor. nih.govresearchgate.net The active site environment, which is predominantly hydrophobic, facilitates the binding of the deprotonated form of the substrate, which is a prerequisite for the hydride transfer. nih.gov

Role of Electron Acceptors (e.g., Cytochrome c)

In the initial steps of nicotine catabolism in Pseudomonas putida S16, the enzymes nicotine oxidoreductase (NicA2) and this compound amine oxidase (Pnao) are crucial. researchgate.netresearchgate.netresearchgate.net Both belong to the flavin-containing amine oxidase family, which typically uses molecular oxygen (O₂) as an electron acceptor. nih.gov However, research has revealed that for both NicA2 and Pnao, the natural electron acceptor is not O₂ but a specific cytochrome c protein, designated CycN. researchgate.netnih.govwmich.edu The genes for NicA2, Pnao, and CycN are co-located in an operon within the P. putida S16 genome, suggesting a functional linkage. researchgate.netresearchgate.net

NicA2 catalyzes the conversion of nicotine to this compound, and Pnao catalyzes the subsequent step. researchgate.netwmich.edu During these oxidation reactions, electrons are transferred from the substrate to the enzyme's FAD cofactor, reducing it. researchgate.netnih.gov Subsequently, the reduced enzyme is rapidly re-oxidized by CycN, which accepts the electrons. researchgate.netnih.gov This electron transfer to CycN is highly specific, as the related enzyme L-6-hydroxynicotine oxidase (LHNO) from Arthrobacter nicotinovorans is poorly oxidized by CycN. nih.gov The electrons passed to CycN are likely then transferred to a membrane-bound cytochrome c oxidase, contributing to cellular energy production. nih.gov This mechanism distinguishes NicA2 and Pnao from true oxidases and reclassifies them as dehydrogenases. researchgate.netwmich.edu

This compound Amine Oxidase (Pnao/Pao) Mechanisms

This compound amine oxidase (Pnao), also referred to as Pao in some strains, is a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme belonging to the monoamine oxidase (MAO) family. beilstein-journals.org It catalyzes the critical step of converting this compound into 3-succinoylsemialdehyde-pyridine (SAP), effectively opening the pyrrolidine ring. asm.orgnih.govscispace.com This reaction involves the removal of the methylamine (B109427) group from this compound. scispace.com

Initially classified as an amine oxidase based on sequence homology to the MAO family, Pnao from P. putida S16 has been functionally redefined as a dehydrogenase. researchgate.netwmich.edubeilstein-journals.org This reclassification stems from detailed kinetic studies demonstrating its interaction with electron acceptors. researchgate.netnih.gov While flavin-dependent amine oxidases are generally presumed to use O₂ to re-oxidize the FAD cofactor, producing hydrogen peroxide, Pnao does so very poorly. researchgate.netwmich.edu

Instead, Pnao is rapidly and efficiently oxidized by the cytochrome c protein, CycN. researchgate.netnih.govnih.gov Anaerobic stopped-flow experiments showed that reduced Pnao reacts rapidly with oxidized CycN, a reaction completed in about one second. nih.gov The high efficiency of this process, combined with the poor reactivity with O₂, provides strong evidence that Pnao functions as a dehydrogenase, with CycN acting as its natural biological oxidant. researchgate.netnih.govwmich.edu This mechanism is shared with NicA2, the enzyme responsible for the preceding step in the pathway. nih.govwmich.edu

Kinetic analyses of Pnao have provided detailed insights into its catalytic cycle. The reduction of the enzyme's flavin (Pnao-Fl_ox) by its substrate, this compound, occurs in two distinct phases. researchgate.netnih.gov

| Parameter | Value | Reference |

| k_red (Rate of flavin reduction) | 74 ± 3 s⁻¹ | researchgate.netnih.gov |

| K_d (Dissociation constant for this compound) | 64 ± 8 µM | researchgate.netnih.gov |

| k_obs (Second phase, invariant) | 6.3 ± 0.2 s⁻¹ | researchgate.netnih.gov |

Table 1: Kinetic Parameters for Pnao Reduction by this compound.

The first phase shows a hyperbolic dependence on the substrate concentration, yielding a maximum rate of flavin reduction (k_red) of 74 s⁻¹. nih.gov The second, slower phase is independent of the this compound concentration. researchgate.netnih.gov Comparison of steady-state and transient kinetics revealed that the release of the product from the enzyme is the primary rate-limiting step during turnover, even at saturating concentrations of the electron acceptor CycN. researchgate.netnih.gov

Site-directed mutagenesis studies have identified key amino acid residues important for the function and stability of Pnao and related enzymes. In Pnao from P. putida S16, a single residue has been identified as being important for its thermal stability. scispace.comresearchgate.net

| Enzyme | Residue | Function | Reference |

| Pnao | Residue 180 | Important for thermal stability. | scispace.comresearchgate.net |

| NOX | GXGXXG motif | Essential for FAD-binding. | asm.org |

| NOX | His456 | Essential for nicotine degradation activity. | asm.org |

Table 2: Key Residues Identified in Mutagenesis Studies.

While extensive mutagenesis data on the Pnao active site is limited, studies on the homologous nicotine oxidase (NOX) from Pseudomonas sp. strain HZN6 provide insights. asm.org In NOX, a conserved FAD-binding motif (GXGXXG) and a specific histidine residue (His456) were found to be essential for its catalytic activity. asm.org Given the structural and functional similarities within this enzyme family, it is plausible that corresponding residues in Pnao play similar crucial roles in cofactor and substrate binding.

Active Site Residue Characterization and Mutagenesis Studies

Other Downstream Enzymatic Steps

The degradation of this compound by Pnao is an intermediate step in a longer catabolic pathway that ultimately breaks down the nicotine molecule into central metabolites. researchgate.netasm.org

The pathway continues as follows:

3-Succinylsemialdehyde-pyridine (SAP) to 3-Succinylpyridine (SP): The product of the Pnao reaction, SAP, is oxidized to SP. This reaction is catalyzed by 3-succinoylsemialdehyde-pyridine dehydrogenase (Sapd). researchgate.netasm.orgnih.gov

SP to 6-Hydroxy-3-succinylpyridine (HSP): SP is then hydroxylated by a three-component monooxygenase, 3-succinoylpyridine monooxygenase (SpmABC). researchgate.netbeilstein-journals.org

HSP to 2,5-Dihydroxypyridine (B106003) (DHP): The next step is catalyzed by 6-hydroxy-3-succinoylpyridine hydroxylase (HspB), which converts HSP to DHP and succinate. researchgate.netbeilstein-journals.org

DHP to Fumarate: The final stages of the pathway involve the cleavage of the pyridine ring. DHP is converted to N-formylmaleamate by 2,5-dihydroxypyridine dioxygenase (Hpo). researchgate.netbeilstein-journals.org This is followed by the actions of N-formylmaleamate deformylase (Nfo), maleamate (B1239421) amidohydrolase (Ami), and maleate (B1232345) cis/trans-isomerase (Iso) to yield fumarate, which can enter the citric acid cycle. researchgate.netresearchgate.netbeilstein-journals.org

6-Hydroxy-pseudooxynicotine Dehydrogenase (Pno) Characteristics

Microorganisms Involved in this compound Biotransformation

Several bacterial strains have been identified and characterized for their ability to degrade nicotine, with this compound often being a central intermediate in the metabolic pathways.

Pseudomonas putida Strains

Pseudomonas putida strains are well-studied for their ability to degrade nicotine via the pyrrolidine pathway, where this compound is a key intermediate. frontiersin.orgplos.org

Pseudomonas putida S16: This strain, isolated from tobacco field soil, utilizes nicotine as its sole source of carbon and nitrogen. nih.govasm.org It degrades nicotine to 3-succinoylpyridine (SP) through the formation of this compound. plos.orgasm.org The enzymes involved include nicotine oxidoreductase (NicA2) and this compound amine oxidase (Pnao). nih.gov Contrary to its name, Pnao functions as a dehydrogenase, using a cytochrome c protein (CycN) as its electron acceptor, similar to NicA2. nih.gov The gene cluster responsible for nicotine degradation in S16 has been identified and analyzed. plos.org

Pseudomonas putida JQ581: Isolated from marine sediment, this strain can degrade both nicotine and nicotinic acid. mdpi.com Its nicotine degradation pathway proceeds through this compound and 3-succinoyl-pyridine. mdpi.com

Pseudomonas sp. JY-Q: This strain also utilizes the pyrrolidine pathway for nicotine metabolism, involving enzymes such as nicotine oxidoreductase (NicA), this compound amidase (Pnao), and 3-succinoylsemialdehyde-pyridne dehydrogenase (Sapd). frontiersin.org

Pseudomonas sp. HZN6: This strain degrades nicotine via the pyrrolidine pathway, forming intermediates such as this compound, 3-succinoylsemialdehyde-pyridine (SAP), and 3-succinoyl-pyridine (SP). asm.org It possesses the genes pao (encoding this compound amine oxidase) and sap (encoding 3-succinoylsemialdehyde-pyridine dehydrogenase). asm.orgasm.org

Agrobacterium tumefaciens Strains

Agrobacterium tumefaciens S33 is known for degrading nicotine through a novel hybrid of the pyridine and pyrrolidine pathways (VPP pathway). asm.orgnih.gov

In this pathway, nicotine is first converted to 6-hydroxy-pseudooxynicotine via the pyridine pathway. nih.gov

The pathway then shifts to resemble the pyrrolidine pathway, with the conversion of 6-hydroxy-pseudooxynicotine to 6-hydroxy-3-succinoylpyridine. nih.gov

The key enzyme in this transition is 6-hydroxythis compound (B1220760) dehydrogenase (Pno), which catalyzes the oxidation of 6-hydroxythis compound. asm.org This strain also possesses the enzymatic machinery to further process the resulting intermediates. nih.gov The gene cluster associated with nicotine degradation in A. tumefaciens S33 is located on a genomic island on its circular chromosome. asm.org

Arthrobacter nicotinovorans

Arthrobacter nicotinovorans (formerly Arthrobacter oxidans) is a gram-positive soil bacterium that utilizes the pyridine pathway for nicotine degradation. nih.gov The genes for this pathway are located on the megaplasmid pAO1. nih.gov

In this pathway, nicotine is first hydroxylated to 6-hydroxy-L-nicotine.

This is followed by oxidation to 6-hydroxy-N-methylmyosmine, which spontaneously hydrolyzes to form 6-hydroxythis compound. uniprot.org

6-hydroxythis compound dehydrogenase (also known as ketone dehydrogenase) then hydroxylates the pyridyl ring to form 2,6-dihydroxythis compound. beilstein-journals.orgresearchgate.net

Finally, 2,6-dihydroxythis compound hydrolase cleaves this molecule into 2,6-dihydroxypyridine and γ-N-methylaminobutyrate, which are further metabolized. nih.gov

Other Relevant Bacterial Genera (e.g., Shinella, Ochrobactrum, Sphingomonas)

Beyond the more extensively studied genera, several other bacteria, including Shinella, Ochrobactrum, and Sphingomonas, have been identified for their capacity to degrade nicotine, often involving pathways where this compound or its derivatives are key intermediates. These bacteria typically utilize a hybrid of the pyridine and pyrrolidine pathways, often referred to as the VPP (Variant of Pyridine and Pyrrolidine) pathway. frontiersin.orgmdpi.comfrontiersin.org In this pathway, nicotine is first hydroxylated on the pyridine ring to form 6-hydroxynicotine, which is subsequently converted to 6-hydroxythis compound. frontiersin.orgresearchgate.net This initial sequence aligns with the pyridine pathway, while the subsequent degradation of the succinoyl side chain mirrors the pyrrolidine pathway. frontiersin.org

Shinella

Strains of Shinella, such as HZN7, are known to efficiently degrade nicotine via the VPP pathway. frontiersin.orgnih.govresearchgate.net Research on Shinella sp. HZN7 has led to the identification and characterization of specific enzymes involved in this process. A key enzyme, (S)-6-hydroxynicotine oxidase, encoded by the nctB gene, plays a crucial role. nih.govnih.govasm.org This flavin adenine dinucleotide (FAD)-containing enzyme catalyzes the oxidation of (S)-6-hydroxynicotine into 6-hydroxy-N-methylmyosmine. asm.orguniprot.org This intermediate is unstable and undergoes spontaneous hydrolysis to form 6-hydroxythis compound. asm.orguniprot.org

Interestingly, purified NctB has also demonstrated the ability to oxidize (S)-nicotine directly to N-methylmyosmine, which then hydrolyzes to this compound, suggesting a potential metabolic shunt. nih.govasm.org However, kinetic studies revealed that the enzyme has a significantly higher affinity and catalytic efficiency for (S)-6-hydroxynicotine, indicating it is the preferred substrate in vivo. nih.govasm.org The gene cluster responsible for nicotine degradation in Shinella sp. HZN7 is located on the plasmid pShin-05. nih.gov

Ochrobactrum

Members of the genus Ochrobactrum also contribute to nicotine biodegradation through the VPP pathway. frontiersin.orgacademicjournals.orgnih.gov The newly isolated Ochrobactrum sp. strain SJY1, for instance, utilizes nicotine as its sole source of carbon and nitrogen by this mechanism. nih.gov Genomic analysis of strain SJY1 revealed a 97-kbp DNA fragment containing a cluster of genes (vpp) responsible for nicotine degradation. nih.gov The pathway in Ochrobactrum mirrors that in Shinella and Agrobacterium, proceeding through 6-hydroxynicotine and 6-hydroxythis compound. mdpi.comresearchgate.netnih.gov

Specific enzymes from strain SJY1 have been characterized, including VppD, a monooxygenase that hydroxylates 6-hydroxy-3-succinoylpyridine, and VppE, which acts on 2,5-dihydroxypyridine, both downstream intermediates from 6-hydroxythis compound degradation. nih.gov The presence of a Rid-NC homologous protein in Ochrobactrum sp. strain SJY1 (with 76.6% identity to the protein in Agrobacterium tumefaciens S33) suggests a role in enhancing the dehydrogenase reaction involving this compound derivatives. asm.org

Sphingomonas

The genus Sphingomonas includes strains, such as Sphingomonas melonis TY, that degrade nicotine using the VPP pathway. frontiersin.orgresearchgate.netnih.gov Genetic studies on this strain have identified novel gene sets essential for the initial steps of this pathway. frontiersin.org Two distinct gene clusters, ndrA1A2A3 and ndrB1B2B3B4, were found to be crucial for the conversion of nicotine to 6-hydroxynicotine, the precursor to 6-hydroxythis compound. frontiersin.orgnih.gov Knocking out genes within these clusters eliminated the bacterium's ability to degrade nicotine, while the capacity to degrade the intermediate 6-hydroxynicotine remained intact. frontiersin.orgnih.gov

Further investigation of S. melonis TY identified a 31-kb nicotine-degrading gene cluster named ndp. nih.gov This cluster shows a different genetic organization compared to the vpp cluster in Ochrobactrum and Agrobacterium, with the genes localized together rather than being separated by large intervals. nih.gov The degradation pathway proceeds through intermediates including 6-hydroxynicotine, this compound, and 6-hydroxy-3-succinoyl-pyridine. nih.gov The regulation of this gene cluster is managed by a dual-role transcriptional regulator, NdpR. asm.org

Interactive Data Table: Enzymes in Nicotine Degradation from Other Bacterial Genera

| Bacterial Strain | Gene | Enzyme | Substrate(s) | Product(s) | Pathway |

| Shinella sp. HZN7 | nctB | (S)-6-hydroxynicotine oxidase (NctB) | (S)-6-hydroxynicotine, (S)-Nicotine | 6-Hydroxythis compound, this compound | VPP |

| Ochrobactrum sp. SJY1 | vppD | VppD monooxygenase | 6-Hydroxy-3-succinoylpyridine | 2,5-Dihydroxypyridine | VPP |

| Ochrobactrum sp. SJY1 | vppE | VppE | 2,5-Dihydroxypyridine | Downstream metabolites | VPP |

| Sphingomonas melonis TY | ndrA1/ndrB2 | Nicotine dehydrogenase complexes | Nicotine | 6-Hydroxynicotine | VPP |

| Sphingomonas melonis TY | ndpC | 6-hydroxythis compound hydrolase (putative) | 6-Hydroxythis compound | 6-Hydroxy-3-succinoyl-pyridine | VPP |

Synthetic Methodologies and Chemical Reactivity of Pseudooxynicotine

Chemical Synthesis Approaches

The chemical synthesis of pseudooxynicotine can be achieved through various routes, often involving multiple steps and the strategic modification of pyridine-containing precursors.

Multi-step Synthetic Routes

Multi-step synthesis is a common strategy for constructing complex organic molecules like this compound from simpler, commercially available starting materials. savemyexams.comsathyabama.ac.in These routes involve a sequence of reactions to build the target molecule, often requiring careful planning to manage functional group compatibility and stereochemistry. savemyexams.comyoutube.com

One documented approach to synthesize this compound involves the reaction of ethyl nicotinate (B505614) with L-methyl-2-pyrrolidone in the presence of sodium ethoxide. This reaction yields an intermediate, L-methyl-3-nicotinoylpyrrolidin-2-one. Subsequent heating of this intermediate with hydrochloric acid at approximately 130°C produces this compound. evitachem.com Another synthetic strategy starts from nicotine-N'-oxide. The reaction of nicotine-N'-oxide with acetic anhydride (B1165640) yields 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone, which can then be hydrolyzed to form this compound. tandfonline.com Alternatively, treating nicotine-N'-oxide with acetyl chloride or benzoyl chloride can directly furnish this compound. tandfonline.comresearchgate.net

| Starting Material | Reagents | Intermediate/Product | Reference |

| Ethyl nicotinate | L-methyl-2-pyrrolidone, Sodium ethoxide, HCl | L-methyl-3-nicotinoylpyrrolidin-2-one -> this compound | evitachem.com |

| Nicotine-N'-oxide | Acetic anhydride, Hydrolysis | 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone -> this compound | tandfonline.com |

| Nicotine-N'-oxide | Acetyl chloride or Benzoyl chloride | This compound | tandfonline.comresearchgate.net |

Derivatization Strategies for Pyridine (B92270) Moieties

Derivatization of the pyridine moiety is a key strategy in the synthesis and analysis of pyridine-containing compounds. These strategies can be employed to modify the properties of the molecule, for instance, to enhance its detectability in analytical methods or to alter its reactivity for subsequent synthetic steps. nih.govnih.gov For pyridine-containing compounds, derivatization often targets the nitrogen atom or the pyridine ring itself.

In the context of synthesizing this compound precursors or analogs, derivatization of the pyridine ring can be a crucial step. While specific derivatization strategies for the pyridine moiety leading directly to this compound are not extensively detailed in the provided context, the general principles of pyridine chemistry are applicable. For analytical purposes, derivatization with reagents like pentafluorobenzaldehyde (B1199891) has been used for primary amines, which could be relevant for analyzing metabolites in the this compound pathway. researchgate.net Pyridine is also often used as a solvent and catalyst in derivatization reactions, such as silylation, as it acts as an acid scavenger, driving the reaction forward. researchgate.net

Biotransformation and Chemo-Enzymatic Synthesis

Biotransformation and chemo-enzymatic methods offer alternative, often more environmentally friendly, routes to this compound and its derivatives. These methods leverage the catalytic power of microorganisms and enzymes.

Microbial Fermentation Processes for Production

Microbial fermentation utilizes microorganisms to carry out chemical transformations. medcraveonline.comdelveinsight.comsusupport.com In the context of nicotine (B1678760) degradation, various microbes, including species of Pseudomonas, Aspergillus, and Arthrobacter, are involved in breaking down nicotine into various metabolites, including this compound. researchgate.netasm.org For instance, Pseudomonas putida S16 can utilize nicotine as its sole source of carbon and nitrogen, converting it to this compound via the intermediate N-methylmyosmine. asm.orgnih.gov This process involves the oxidation of the pyrrolidine (B122466) ring of nicotine. asm.org The use of whole-cell biocatalysts is economically advantageous as it allows for the reuse of the biocatalyst and simplifies cofactor regeneration. nih.gov Fermentation conditions such as pH and temperature are optimized to maximize the production of the desired compound. nih.gov

| Microorganism | Pathway/Intermediate | Product | Reference |

| Pseudomonas putida S16 | Pyrrolidine pathway / N-methylmyosmine | This compound | asm.orgnih.gov |

| Agrobacterium tumefaciens S33 | Hybrid pyridine and pyrrolidine pathway | 6-hydroxynicotine and other intermediates | nih.gov |

| Aspergillus | Nicotine degradation | Various flavoring substances and organic acids | researchgate.net |

Enzymatic Reduction to Related Alkaloids

Enzymes can be used as highly specific catalysts for the reduction of this compound to other valuable alkaloids, such as nicotine. Imine reductase enzymes are capable of directly converting this compound to nicotine. google.com Another enzymatic approach involves the use of ketoreductase enzymes. These enzymes reduce this compound to 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, which can then be further converted to nicotine. google.com This enzymatic reduction is often stereoselective, yielding an optically active product. The reaction typically requires a cofactor, such as NADH or NADPH, which acts as a hydride donor. google.com

| Enzyme | Substrate | Product | Reference |

| Imine reductase | This compound | Nicotine | google.com |

| Ketoreductase (e.g., KRED-P2-C11) | This compound | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | google.com |

Chemical Transformations of this compound

This compound can undergo various chemical transformations, both enzymatically and through standard chemical reactions. A key enzymatic transformation is its oxidation by this compound amine oxidase (Pnao), an enzyme found in Pseudomonas putida S16. evitachem.comwmich.edu This reaction converts this compound to 3-succinoylsemialdehyde-pyridine. nih.govwmich.edu Pnao is a flavin-dependent amine oxidase that, interestingly, acts as a dehydrogenase, using a cytochrome c protein as its electron acceptor rather than molecular oxygen. nih.govwmich.edu

This compound can also be chemically modified. For example, the oxime of this compound dihydrochloride (B599025) can be reduced to yield dl-1'-amino-1'-(3-pyridyl)-4'-methylaminobutane. tandfonline.com The hydrazone of this compound dihydrochloride, when subjected to a modified Wolff-Kishner reaction, is reduced to dihydrometanicotine. tandfonline.com Furthermore, nitrosation of this compound can lead to the formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent carcinogen. evitachem.complos.org

| Reactant | Reagents/Enzyme | Product | Reference |

| This compound | This compound amine oxidase (Pnao) | 3-Succinoylsemialdehyde-pyridine | nih.govwmich.edu |

| Oxime of this compound dihydrochloride | Acetic acid, Zinc dust | dl-1'-amino-1'-(3-pyridyl)-4'-methylaminobutane | tandfonline.com |

| Hydrazone of this compound dihydrochloride | Wolff-Kishner reaction conditions | Dihydrometanicotine | tandfonline.com |

| This compound | Nitrosating agents | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | evitachem.complos.org |

Oxidation Reactions

This compound undergoes several enzymatic oxidation reactions, primarily studied in the context of microbial nicotine degradation pathways.

A key enzyme is this compound amine oxidase (Pnao), found in the soil bacterium Pseudomonas putida S16. nih.gov This enzyme was initially classified as an oxidase but has been more accurately characterized as a dehydrogenase. nih.gov In its reductive half-reaction, Pnao utilizes a flavin adenine (B156593) dinucleotide (FAD) prosthetic group to oxidize this compound. nih.gov This process yields an unstable imine intermediate, which then spontaneously hydrolyzes to form 3-succinoylsemialdehyde-pyridine and methylamine (B109427). nih.govresearchgate.net The oxygen atom incorporated into the product originates from water, not molecular oxygen. researchgate.net In the oxidative half-reaction, the reduced flavin (FADH₂) is re-oxidized. While this can occur slowly with O₂, the natural electron acceptor is believed to be a cytochrome c protein (CycN), which oxidizes the enzyme much more rapidly. nih.gov

In another bacterial strain, Agrobacterium tumefaciens S33, an enzyme named 6-hydroxythis compound (B1220760) dehydrogenase (Pno) has been identified. asm.org While its primary role is to oxidize 6-hydroxythis compound, it can also catalyze the oxidation of this compound to 3-succinoyl-semialdehyde-pyridine. asm.org Some bacterial pathways further oxidize this compound to 3-succinoylpyridine. beilstein-journals.org

Table 1: Enzymatic Oxidation of this compound

| Enzyme (Organism) | Reaction Type | Primary Product(s) | Cofactor/Electron Acceptor | Reference |

|---|---|---|---|---|

| This compound amine oxidase (Pnao) (P. putida S16) | Dehydrogenation/Hydrolysis | 3-Succinoylsemialdehyde-pyridine, Methylamine | FAD, Cytochrome c (CycN) | nih.govresearchgate.net |

| 6-Hydroxythis compound dehydrogenase (Pno) (A. tumefaciens S33) | Oxidation/Dehydrogenation | 3-Succinoyl-semialdehyde-pyridine | Not specified | asm.org |

| Nicotine Oxidase Pathway Enzymes (Pseudomonas sp.) | Oxidation | 3-Succinylpyridine, Methylamine | Not specified | beilstein-journals.org |

Reduction Reactions

This compound's ketone and iminium ion forms (see section 3.4) are susceptible to reduction by both chemical and enzymatic methods.

Chemical reduction using sodium borohydride (B1222165) (NaBH₄) yields different products depending on the pH. scispace.comgoogle.com In a weakly alkaline solution (pH 9.0), where the iminium ion form is prevalent, reduction primarily produces nicotine. scispace.com At a higher pH (11.7), where the open-chain keto form dominates, reduction yields approximately equal amounts of nicotine and 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. scispace.com

Enzymatic reductions are also prominent. Ketoreductase (KRED) enzymes can catalyze the stereoselective reduction of the ketone group to the corresponding alcohol, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol. google.com Furthermore, imine reductase enzymes are capable of converting this compound directly into nicotine. google.com

Derivatives of this compound can also be reduced. The oxime of this compound, when treated with zinc dust and acetic acid, is reduced to 1'-(3-pyridyl)-4'-methylaminobutane. tandfonline.com The hydrazone derivative can be reduced to dihydrometanicotine through a modified Wolff-Kishner reaction. tandfonline.com

Table 2: Reduction Reactions of this compound

| Reagent/Enzyme | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | pH 9.0 | Nicotine | scispace.com |

| Sodium Borohydride (NaBH₄) | pH 11.7 | Nicotine, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | scispace.com |

| Ketoreductase (KRED) | Enzymatic | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | google.com |

| Imine Reductase | Enzymatic | Nicotine | google.com |

| Zinc Dust / Acetic Acid | On this compound oxime | 1'-(3-pyridyl)-4'-methylaminobutane | tandfonline.com |

| Hydrazine / Base (Wolff-Kishner) | On this compound hydrazone | Dihydrometanicotine | tandfonline.com |

Substitution Reactions on the Pyridine Ring

Specific studies on the substitution reactions directly on the pyridine ring of this compound are not widely documented; however, its reactivity can be inferred from the general chemistry of pyridine. The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqwikipedia.org

This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation), making such reactions significantly more difficult than for benzene. uoanbar.edu.iqgcwgandhinagar.com When these reactions do occur, they typically require harsh conditions. uoanbar.edu.iq Furthermore, electrophilic attack often happens preferentially at the nitrogen atom, forming a pyridinium (B92312) salt, which further deactivates the ring. gcwgandhinagar.com

Conversely, the pyridine ring is more susceptible to nucleophilic substitution than benzene, particularly at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen. uoanbar.edu.iqwikipedia.org This reactivity can be exploited in reactions like the Chichibabin reaction, which introduces an amino group at the C-2 position. wikipedia.org Reactivity can be modified by converting the pyridine to a pyridine-N-oxide, which activates the C-2 and C-4 positions for electrophilic attack. wikipedia.orggcwgandhinagar.com

Structural Equilibrium and Tautomerism in Solution

In aqueous solution, this compound exists in a dynamic equilibrium involving different structural isomers, a phenomenon known as tautomerism. scispace.com Specifically, it displays ring-chain tautomerism, where the molecule interconverts between an open-chain structure and a cyclic structure. scispace.combyjus.comtgc.ac.in

Ring-Chain Tautomerism and Iminium Ion Formation

Detailed NMR spectroscopic studies have shown that aqueous solutions of this compound contain two primary, observable forms in equilibrium: the open-chain amino ketone form and the cyclic N-methyl-Δ¹-pyrrolinium ion, also known as the iminium ion. scispace.com The iminium ion is formed through the intramolecular cyclization of the amino ketone, where the secondary amine attacks the ketone carbonyl group, followed by dehydration. scispace.com While other tautomeric forms like the cyclic carbinolamine (the initial adduct before dehydration) and the enamine are theoretically possible, they are not significantly populated in the equilibrium and are not readily observed by NMR. scispace.com The iminium ion is a reactive intermediate that can be nitrosated at neutral pH. pnas.org

Influence of Environmental Conditions on Equilibrium

The position of the tautomeric equilibrium for this compound is highly dependent on the pH of the solution. scispace.com This dependency is a critical factor influencing its chemical reactivity. fiveable.me

In strongly acidic or strongly alkaline solutions, the open-chain amino ketone form is strongly predominant. scispace.com

In neutral solutions, the proportion of the cyclic iminium form reaches its maximum level, constituting approximately 52-53% of the mixture. scispace.com

The reason for the low concentration of the iminium ion at low pH is the protonation of the pyridine ring nitrogen. This makes the pyridyl group strongly electron-withdrawing, which destabilizes the adjacent positive charge on the iminium nitrogen, thus shifting the equilibrium towards the open-chain form. scispace.com

Table 3: pH-Dependent Equilibrium of this compound Forms

| pH/pD Condition | Predominant Form | Approximate % of Iminium Form (Ic) | Reference |

|---|---|---|---|

| Low pH (Acidic) | Amino Ketone (la) | ~2-3% | scispace.com |

| Neutral pH | Amino Ketone (la) and Iminium Ion (Ic) | ~52-53% | scispace.com |

| High pH (Alkaline) | Amino Ketone (la) | Low (approaches 0) | scispace.com |

Biochemical Precursor in Nitrosamine (B1359907) Formation Pathways

This compound is recognized as a direct biochemical precursor to the potent tobacco-specific nitrosamine (TSNA) and carcinogen, 4-(N'-methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). pnas.orgevitachem.comresearchgate.net The formation of NNK occurs through the nitrosation of the secondary amine group of this compound. researchgate.netpnas.org This reaction provides a potential link between nicotine metabolism and the endogenous formation of a powerful carcinogen. pnas.org

The nitrosation can proceed under different conditions. The reaction occurs readily in acidic environments, such as the stomach (pH ~3-4), which is the typical pH maximum for the nitrosation of secondary amines. pnas.org However, nitrosation can also take place at neutral pH. pnas.org This is particularly relevant for the iminium ion tautomer of this compound, which is in equilibrium with the open-chain form and is susceptible to nitrosation at neutral pH. pnas.org While the role of this compound as a precursor to NNK is chemically established, studies on tobacco products have indicated a poor correlation between the levels of this compound and the levels of NNK, suggesting that other factors, such as the availability of nitrosating agents, may be the limiting step in NNK formation in that context. researchgate.net

Formation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

This compound serves as a direct precursor in the formation of the potent carcinogenic tobacco-specific nitrosamine (TSNA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, commonly known as NNK. evitachem.comcoresta.orgresearchgate.net The formation of NNK from this compound occurs through a nitrosation reaction. researchgate.netreynoldsscience.com This chemical transformation is a significant pathway for the presence of NNK in tobacco products. evitachem.com

This compound itself is a nicotine derivative, formed during the curing and processing of tobacco. aacrjournals.orgdatabasenjgasp.org It is an intermediate that arises from the oxidation of the tertiary amine, nicotine. coresta.orgresearchgate.net Specifically, the nicotine must first undergo oxidation at the 1', 2' bond of its pyrrolidine ring to yield this compound, which can then be nitrosated to produce NNK. researchgate.net This process of NNK formation from the nitrosation of this compound occurs during the curing, drying, aging, and processing of tobacco leaves. coresta.orgnih.gov

The concentration of this compound has been investigated as a potential limiting factor in the accumulation of NNK in tobacco. coresta.org However, studies evaluating the direct correlation between the levels of this compound and NNK in various tobacco products have shown it to be very poor. researchgate.net Research on different varieties of air-cured tobaccos has shown that they contain varying levels of this compound and NNK, among other compounds. coresta.org

Furthermore, research has identified a matrix-bound form of NNK in tobacco, which is insoluble in water. acs.orgnih.gov Studies involving the incubation of tobacco vascular cell-wall preparations with isotopically labeled this compound, along with a lignin (B12514952) precursor, resulted in the formation of labeled matrix-bound NNK following nitrosation. acs.orgnih.gov This suggests that the incorporation of this compound into the plant's lignin polymer during its formation is a source of matrix-bound NNK. acs.orgnih.gov

Research Findings on the Correlation Between this compound (PON) and NNK Levels

| Study Focus | Key Finding | Reference |

|---|---|---|

| Evaluation in various tobaccos and tobacco products | The correlation between the levels of NNK and PON was found to be very poor. | researchgate.net |

| Analysis of 17 air-cured tobacco varieties | Different varieties contain different levels of PON and NNK, suggesting varietal influence on precursor and product concentration. | coresta.org |

| Formation of matrix-bound NNK | Labeled this compound was shown to form matrix-bound NNK after nitrosation in the presence of lignin precursors. | acs.orgnih.gov |

Role of Nitrosating Agents in in vitro Transformations

Nitrosating agents are essential for the chemical conversion of this compound to NNK. researchgate.net The reaction involves the interaction of the secondary amine group in this compound with a nitrosating agent. nih.govsenpharma.vn These agents are typically reactive nitrogen oxides (NOx). researchgate.net

The most significant nitrosating agents in this context are derived from nitrite (B80452) (NO2-). nih.govresearchgate.net In acidic conditions, nitrite ions can form nitrous anhydride (N2O3), which then reacts with secondary amines like this compound to produce N-nitrosamines such as NNK. nih.gov Another key nitrosating agent is nitrous acid (HONO), which can be formed from the reaction of nitric oxide (NO) and nitrogen dioxide (NO2). aacrjournals.orgdatabasenjgasp.org

The role of these agents has been demonstrated in various in vitro and laboratory settings. For instance, laboratory studies simulating the conditions of thirdhand smoke (THS) have shown that surface-adsorbed nicotine can react with gaseous nitrous acid to form TSNAs, including NNK. nih.gov In these experiments, a controlled flow of HONO gas was used to react with materials containing tobacco residues, leading to the formation of nitrosamines. nih.gov

Further evidence comes from experiments with tobacco plant components. Incubation of vascular cell-wall preparations with isotopically labeled this compound and the lignin precursor coniferyl alcohol, followed by a nitrosation step, led to the formation of labeled matrix-bound NNK. acs.orgnih.gov This demonstrates that even when incorporated into a solid matrix, this compound is susceptible to transformation by nitrosating agents. acs.orgnih.gov The source of the nitrite that forms these nitrosating agents in tobacco is often the microbial reduction of nitrate, which is present in the tobacco leaf. nih.govresearchgate.net

Key Nitrosating Agents and Their Precursors

| Nitrosating Agent | Precursor(s) | Formation Context | Reference |

|---|---|---|---|

| Nitrous anhydride (N2O3) | Nitrite (NO2-) | Forms from nitrite ions in acidic conditions; reacts with amines. | nih.gov |

| Nitrous acid (HONO) | Nitric oxide (NO) + Nitrogen dioxide (NO2) | Common indoor air pollutant; reacts with surface-bound nicotine/derivatives. | aacrjournals.orgdatabasenjgasp.orgnih.gov |

| Nitrogen oxides (NOx) | Nitrite (NO2-) | General term for reactive nitrosating species derived from nitrite. | researchgate.net |

Advanced Analytical Characterization Techniques in Pseudooxynicotine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of pseudooxynicotine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In aqueous solutions, this compound exists in a pH-dependent equilibrium between a ring form (the iminium ion) and a chain form. scispace.com ¹H NMR studies have been instrumental in characterizing this ring-chain tautomerism. For instance, distinct signals for the N-CH₃ group of the chain form and the iminium form can be observed, with their relative intensities changing with the pH of the solution. scispace.com At neutral pH, ¹H NMR spectra show that the chain and iminium forms are present in roughly equal amounts. scispace.com The chemical shifts of the protons provide definitive structural information. For example, in neutral aqueous solution, the N-CH₃ protons of the chain form (la) appear at approximately δ 2.82 ppm, while those of the iminium form (1c) are found at δ 3.71 ppm. scispace.com

¹³C NMR spectroscopy further corroborates these findings. The carbonyl carbon (C-2') of the chain form resonates at a chemical shift of around 201.7 ppm, while the corresponding carbon in the iminium form appears at approximately 184.7 ppm. scispace.com The protonation of the pyridine (B92270) ring at different pH values also influences the chemical shifts observed in both ¹H and ¹³C NMR spectra, providing a comprehensive picture of the molecule's behavior in solution. scispace.com

Detailed ¹H NMR spectral data for this compound under specific conditions have been reported, aiding in its unambiguous identification.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for this compound Forms

| Form | Proton | Chemical Shift (ppm) | pH/Solvent Condition |

| Chain Form (la) | N-CH₃ | ~2.82 | Neutral D₂O |

| Iminium Form (1c) | N-CH₃ | ~3.71 | Neutral D₂O |

| Chain Form (la) | H-4' | ~1.89 (triplet) | D₂O, pD > 13 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, offering high sensitivity and specificity for its detection and structural confirmation. Various MS-based methods are employed in this compound research.

Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) is frequently used for the accurate mass determination and identification of this compound and its metabolites. asm.orgresearchgate.net This technique provides high-resolution mass data, allowing for the determination of the elemental composition of the molecule. In studies of nicotine (B1678760) degradation by bacteria like Pseudomonas putida, ESI-Q-TOF-MS has been used to identify this compound as a key intermediate. asm.org The analysis typically shows a molecular ion peak [(M+H)⁺] for this compound at an m/z of approximately 179.11789, which corresponds to the chemical formula C₁₀H₁₅N₂O. asm.org This high-resolution measurement is crucial for distinguishing this compound from other compounds with similar nominal masses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the sensitive and selective detection and quantification of this compound in complex mixtures, such as tobacco extracts, biological fluids, and environmental samples. nih.govreynoldsscience.comresearchgate.net This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. The use of LC-MS/MS has been reported for the analysis of this compound in tobacco and moist snuff products. reynoldsscience.com In the degradation studies of nicotine, LC-MS analysis has been fundamental in identifying this compound as an intermediate. nih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scan mode used in triple quadrupole mass spectrometers for targeted quantitative analysis. creative-proteomics.comscioninstruments.com In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. scioninstruments.com This process significantly reduces background noise and enhances the signal-to-noise ratio, making it ideal for quantifying low levels of this compound. creative-proteomics.com

For the analysis of this compound, the precursor ion (Q1) is typically the protonated molecule [M+H]⁺ at m/z 179.1. researchgate.net After collision-induced dissociation, a characteristic product ion (Q3) at m/z 148.1 is monitored. researchgate.net The transition from m/z 179.1 to 148.1 is a specific signature for this compound, allowing for its accurate quantification even in complex matrices. researchgate.net This targeted approach is essential for studies correlating the levels of this compound with other compounds in tobacco products. reynoldsscience.comresearchgate.net

Interactive Data Table: LC-MS/MS Parameters for this compound Analysis in MRM Mode

| Parameter | Value | Reference |

| Precursor Ion (Q1) | 179.1 m/z | researchgate.net |

| Product Ion (Q3) | 148.1 m/z | researchgate.net |

| Declustering Potential | 70 V | researchgate.net |

| Collision Energy | 17 V | researchgate.net |

| Collision Exit Potential | 13 V | researchgate.net |

Mass Spectrometry (MS) Techniques

LC-MS/MS for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other compounds in a sample prior to its detection and quantification. High-performance liquid chromatography (HPLC) is the most commonly used method.

In LC-MS/MS applications, various HPLC columns are employed to achieve optimal separation. For instance, an Acquity UPLC BEH Phenyl column has been used for the analysis of this compound and nicotine-1'-N-oxide. reynoldsscience.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile, with the gradient being adjusted to achieve the desired separation. reynoldsscience.comresearchgate.net In other studies, a Zorbax Eclipse XDB-C18 column has been utilized for separating this compound and its related metabolites. asm.org The choice of column and mobile phase is critical for resolving this compound from isomers and other closely related compounds, ensuring accurate analytical results.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. wikipedia.orgopenaccessjournals.com It is widely used for the separation, identification, and quantification of various components within a mixture. wikipedia.org This method employs a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material, the stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. openaccessjournals.com

In the context of this compound research, reversed-phase HPLC (RP-HPLC) is particularly common. mdpi.com This variation uses a non-polar stationary phase and a polar mobile phase. wikipedia.org A specific method for the quantitative estimation of nicotine, which can be adapted for this compound, utilizes a C18 column. nih.gov The robustness of HPLC methods can be ensured by making small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature to confirm that the method remains unaffected. mdpi.com

Table 1: Key Parameters in HPLC Analysis of Nicotine-Related Compounds

| Parameter | Typical Variation for Robustness Testing | Reference |

|---|---|---|

| Mobile Phase Ratio | ±1% | mdpi.com |

| Injection Volume | 5 µL to 20 µL | mdpi.com |

| Column Temperature | 30 °C to 40 °C | mdpi.com |

| Flow Rate | 0.8 mL/min to 1.2 mL/min | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity. eag.comijraset.com This technique utilizes columns with smaller particle sizes (less than 2 µm), which necessitates higher operating pressures (up to 100 MPa). eag.comijraset.com The primary benefits of UHPLC include faster analysis times and reduced solvent consumption. ijraset.comlu.se

UHPLC is particularly valuable in pharmaceutical analysis, including the study of nicotine and its derivatives like this compound. lu.se It allows for the rapid separation and quantification of active pharmaceutical ingredients and their impurities. ijraset.com The development of a UHPLC method often involves optimizing parameters such as flow rate, temperature, pH, and mobile phase gradient to achieve the best possible separation. lu.se

Table 2: Comparison of Typical HPLC and UHPLC Operating Parameters

| Parameter | HPLC | UHPLC | Reference |

|---|---|---|---|

| Particle Size | ~5 µm | < 2 µm | eag.com |

| Operating Pressure | ~40 MPa | up to 100 MPa | eag.com |

| Analysis Time | Slower | Faster | eag.comijraset.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the separation and identification of compounds in a mixture. umass.edupatsnap.com It is often employed to monitor the progress of chemical reactions or to assess the purity of a compound. umass.eduumich.edu The technique involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent that moves up the plate via capillary action. umass.eduwikipedia.org

The separation in TLC is based on the principle of differential partitioning of the sample components between the stationary and mobile phases. umass.edu Compounds with a stronger affinity for the stationary phase move shorter distances, while those with a higher affinity for the mobile phase travel further up the plate. wikipedia.org For colorless compounds like this compound, visualization can be achieved using methods such as UV light, where compounds that absorb UV light appear as dark spots on a fluorescent background, or by staining with iodine vapor. umass.eduwikipedia.org

Sample Preparation and Matrix Interference Reduction (e.g., Solid-Phase Extraction)

Effective sample preparation is critical to minimize interference from the sample matrix and to concentrate the analyte of interest before chromatographic analysis. sigmaaldrich.comscharlab.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering greater selectivity and reduced solvent consumption compared to traditional liquid-liquid extraction. scharlab.com

SPE operates on the same principles of selective retention as liquid chromatography. scharlab.com The process typically involves four steps:

Conditioning: The sorbent in the SPE cartridge is activated with a solvent. scharlab.com

Retention: The sample is passed through the cartridge, and the analyte of interest is retained on the solid phase. scharlab.com

Washing: Unwanted matrix components are washed away with a solvent that does not elute the analyte. scharlab.com

Elution: A different solvent is used to elute the purified analyte from the sorbent. libretexts.org

This technique is invaluable for cleaning up complex samples prior to analysis by methods like HPLC, UHPLC, or TLC. sigmaaldrich.comscharlab.com

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. wikipedia.org This is achieved by replacing an atom in a reactant with one of its isotopes, which can be either stable or radioactive. wikipedia.org

H₂O Labeling Experiments for Oxygen Source Determination

In the study of enzymatic reactions involving this compound, determining the source of an incorporated oxygen atom is crucial for elucidating the reaction mechanism. Isotopic labeling experiments using water enriched with the heavy oxygen isotope, ¹⁸O (H₂¹⁸O), have been instrumental in this regard. researchgate.netscispace.com

For instance, in the enzymatic conversion of this compound to 3-succinoylsemialdehyde-pyridine (SAP) by this compound amine oxidase (Pnao), H₂¹⁸O labeling experiments were conducted. researchgate.netscispace.com When the reaction was carried out in the presence of H₂¹⁸O, mass spectrometry analysis of the product, SAP, showed a molecular peak at m/z 166, which is two mass units higher than the peak at m/z 164 observed in the control reaction with unlabeled water. researchgate.net In contrast, when the reaction was performed under an atmosphere of ¹⁸O₂, the molecular peak of SAP remained at m/z 164. researchgate.net These results provide direct evidence that the oxygen atom incorporated into the product originates from a water molecule and not from molecular oxygen. researchgate.netscispace.com

Biochemical and Enzymatic Assay Methodologies

The characterization of enzymes involved in this compound metabolism, such as this compound amine oxidase (Pnao) and 6-hydroxythis compound (B1220760) dehydrogenase (Pno), relies on various biochemical and enzymatic assays. researchgate.netasm.org These assays are essential for determining enzyme kinetics, substrate specificity, and the effects of inhibitors or activators.

A standard enzymatic assay for Pno, for example, involves a reaction mixture containing a buffer (e.g., Tris-HCl), the substrate (this compound or 6-hydroxythis compound), and electron acceptors like phenazine (B1670421) methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP). asm.orgnih.gov The enzyme activity is then measured by monitoring the reduction of DCPIP spectrophotometrically. nih.gov

For Pnao, enzymatic assays have been used to determine key kinetic parameters. researchgate.net The apparent Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) for this compound have been determined, providing insights into the enzyme's efficiency. researchgate.net The effect of pH and temperature on enzyme activity and stability is also typically investigated to define the optimal conditions for the enzyme. researchgate.netscispace.com Furthermore, the influence of various metal ions on enzyme activity can be assessed, which has revealed that tungstate (B81510) can enhance Pnao activity, a relatively uncommon finding. researchgate.netscispace.com

Table 3: Kinetic Parameters of this compound Amine Oxidase (Pnao)

| Parameter | Value | Reference |

|---|---|---|

| Apparent Km | 0.073 ± 0.018 mM | researchgate.net |

| kcat | 0.790 ± 0.074 s⁻¹ | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| 2,6-dichlorophenolindophenol (DCPIP) |

| 3-succinoylsemialdehyde-pyridine (SAP) |

| 6-hydroxythis compound |

| Alumina |

| Iodine |

| Nicotine |

| Phenazine methosulfate (PMS) |

| This compound |

| This compound amine oxidase (Pnao) |

| 6-hydroxythis compound dehydrogenase (Pno) |

| Silica gel |

| Tris-HCl |

| Tungstate |

Enzyme Activity and Kinetic Parameter Determination

The characterization of enzymes involved in this compound metabolism relies heavily on determining their activity and kinetic parameters. These studies provide crucial insights into the efficiency and mechanism of the catalytic process.

This compound amine oxidase (Pnao) from Pseudomonas putida S16 is a key enzyme that converts this compound to 3-succinoylsemialdehyde-pyridine. nih.gov Kinetic analysis of Pnao revealed that the enzyme is poorly oxidized by molecular oxygen but is rapidly oxidized by a cytochrome c protein, CycN, indicating it functions as a dehydrogenase rather than an oxidase. nih.govnih.gov Transient kinetic studies have shown that the reduction of Pnao by this compound occurs in two distinct phases: a rapid hydride transfer followed by a slower product dissociation step, the latter of which is the primary rate-limiting factor for catalytic turnover at saturating concentrations of CycN. nih.gov

The kinetic parameters for Pnao from P. putida S16 have been determined at 30°C. The apparent Michaelis constant (Km) for this compound is 0.073 ± 0.018 mM, with a catalytic rate constant (kcat) of 0.790 ± 0.074 s⁻¹ and a catalytic efficiency (kcat/Km) of 10.822 L·mol⁻¹·s⁻¹. researchgate.net In another study, the reduction of Pnao by this compound yielded a kred of 74 ± 3 s⁻¹ and a dissociation constant (Kd) of 64 ± 8 µM. nih.govresearchgate.net

In Agrobacterium tumefaciens S33, a similar enzyme, also referred to as Pno, exhibits activity with this compound as a substrate. frontiersin.org This enzyme displays an apparent Km of 0.42 mM for this compound and a Vmax of 52.8 U/mg when using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. frontiersin.orgasm.org

The enzyme NicA2, a nicotine oxidoreductase, catalyzes the initial step of nicotine degradation to N-methylmyosmine, which then non-enzymatically hydrolyzes to this compound. nih.govfigshare.com While its primary substrate is nicotine, understanding its kinetics provides context for the formation of this compound. NicA2 exhibits a very low Km for (S)-nicotine, around 114 nM, but also a very low kcat of approximately 0.006 s⁻¹ when oxygen is the electron acceptor. nih.govfigshare.comgoogle.com This suggests that the oxidative half-reaction is the rate-limiting step and that another molecule, later identified as cytochrome c, is the natural electron acceptor. figshare.comsjtu.edu.cn

Table 1: Kinetic Parameters of Enzymes Acting on this compound and its Precursor

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (L·mol⁻¹·s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Pnao | Pseudomonas putida S16 | This compound | 0.073 | 0.790 | 10.822 | researchgate.net |

| Pno | Agrobacterium tumefaciens S33 | This compound | 0.42 | - | - | frontiersin.orgasm.org |

| NicA2 | Pseudomonas putida S16 | (S)-Nicotine | 0.000114 | 0.006 | - | figshare.comgoogle.com |

Site-Directed Mutagenesis and Protein Expression Analysis (e.g., SDS-PAGE)

Site-directed mutagenesis is a powerful tool used to probe the function of specific amino acid residues within an enzyme. By changing specific residues, researchers can identify those critical for substrate binding, catalysis, and stability. This technique, coupled with protein expression analysis like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), allows for the confirmation of protein production and purity.

In the study of nicotine oxidase (NOX) from Pseudomonas sp. HZN6, which converts nicotine to this compound, site-directed mutagenesis was employed. asm.orgnih.gov This research revealed that the conserved flavin adenine (B156593) dinucleotide (FAD)-binding motif GXGXXG and the residue His456 are essential for the enzyme's nicotine degradation activity. asm.orgnih.govasm.org

For this compound amine oxidase (Pnao) from P. putida S16, site-directed mutagenesis studies have shown that residue P180 is important for the enzyme's thermal stability. researchgate.netscispace.comsigmaaldrich.com SDS-PAGE analysis was used to confirm the expression and purity of the wild-type and mutant Pnao proteins. researchgate.netscispace.com

Research on nicotine oxidoreductase (NicA2) has also extensively used site-directed mutagenesis. acs.orgsci-hub.se For instance, mutating Asn462 to aromatic residues led to a decrease in the rate of the reductive half-reaction and an increase in the oxidative half-reaction rate. acs.orgsci-hub.se Further studies on W427 and N462 variants helped to elucidate the role of the enzyme's aromatic cage in its mechanism. figshare.com The expression and purity of these mutant proteins are routinely verified using SDS-PAGE. plos.orgasm.orgplos.org For example, the overexpression of NicA2 in E. coli was confirmed by observing a distinct band at approximately 65-66.2 kDa on an SDS-PAGE gel. asm.orgplos.org

In a rational design study, five mutants of Pnao were created based on the structure of NicA2, enabling them to degrade nicotine. sjtu.edu.cn The study identified Trp220 and Asn224 as being critical for enzyme specificity. sjtu.edu.cn

Applications in Chemical and Environmental Biotechnology Research

Role as a Precursor in Organic Synthesis and Derivative Production

The chemical reactivity of pseudooxynicotine makes it a useful starting material for the synthesis of more complex molecules, particularly those containing pyridine (B92270) and other nitrogenous structures. evitachem.comfrontiersin.org

Synthesis of Pyridine Derivatives

This compound serves as a precursor for creating various pyridine derivatives. frontiersin.orgresearchgate.net Through microbial or enzymatic transformations, metabolites of this compound that are hydroxylated in the pyridine ring or have modified side chains can be produced. frontiersin.orgresearchgate.net These functionalized pyridines are valuable intermediates for the synthesis of important compounds in the pharmaceutical and agricultural industries. frontiersin.orgresearchgate.net For instance, the degradation of this compound leads to the formation of 3-succinoyl-pyridine, which is then hydroxylated to 6-hydroxy-3-succinoyl-pyridine. frontiersin.org These compounds, containing the core pyridine structure, can be further modified to create a range of pyridine-based chemicals. mdpi.com

One notable synthetic application involves the enzymatic reduction of this compound to produce nicotine (B1678760) itself. evitachem.com Ketoreductase enzymes can catalyze this conversion, highlighting the potential for biocatalytic routes to valuable alkaloids. evitachem.comgoogle.com

Table 1: Examples of Pyridine Derivatives from this compound Pathways

| Precursor/Intermediate | Resulting Pyridine Derivative | Significance/Application |

| This compound | 3-succinoyl-semialdehyde-pyridine | Intermediate in the pyrrolidine (B122466) pathway of nicotine degradation. frontiersin.orgasm.org |

| 3-succinoyl-semialdehyde-pyridine | 3-succinoyl-pyridine | A stable intermediate that can be further functionalized. frontiersin.org |

| 3-succinoyl-pyridine | 6-hydroxy-3-succinoyl-pyridine | A key hydroxylated pyridine derivative in microbial nicotine metabolism. frontiersin.orgbeilstein-journals.org |

| 6-hydroxy-3-succinoyl-pyridine | 2,5-dihydroxypyridine (B106003) | An intermediate in the final stages of the pyridine ring breakdown. frontiersin.orgbeilstein-journals.org |

| This compound | 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | An alcohol derivative formed by the reduction of the ketone group. google.com |

Investigation of Microbial Degradation Pathways

This compound is a central intermediate in the microbial breakdown of nicotine, making it an ideal model compound for studying these complex biochemical routes. evitachem.comresearchgate.net

Model Compound for Alkaloid Catabolism Studies

This compound is a key metabolite in both the pyrrolidine pathway and the hybrid pyridine-pyrrolidine pathway of nicotine degradation by bacteria. frontiersin.orgnih.gov In the pyrrolidine pathway, observed in several Pseudomonas species, nicotine is converted to N-methylmyosmine, which then hydrolyzes to form this compound. frontiersin.orgnih.gov Its subsequent breakdown provides a clear model for understanding how microorganisms catabolize the pyrrolidine ring of nicotine. beilstein-journals.orgresearchgate.net The study of its degradation helps elucidate the stepwise enzymatic reactions involved in breaking down complex alkaloids into simpler molecules that can enter central metabolism. nih.gov

Elucidation of Enzyme Mechanisms

The metabolism of this compound has been instrumental in the discovery and characterization of several key enzymes. beilstein-journals.orgresearchgate.netnih.gov The study of these enzymes provides insight into their structure, function, and reaction mechanisms.

A prominent enzyme in this pathway is This compound Amine Oxidase (Pnao) , a flavoprotein that catalyzes the oxidation of this compound. beilstein-journals.orgnih.gov This reaction is a critical step, leading to the formation of 3-succinoylsemialdehyde-pyridine and methylamine (B109427). nih.gov Pnao is a member of the flavin-dependent amine oxidase family and utilizes a flavin adenine (B156593) dinucleotide (FAD) prosthetic group. nih.gov Interestingly, research has shown that Pnao from Pseudomonas putida S16 functions as a dehydrogenase, transferring electrons to a cytochrome c protein rather than directly to molecular oxygen. nih.gov

In the hybrid pathway found in organisms like Agrobacterium tumefaciens S33, the corresponding intermediate is 6-hydroxythis compound (B1220760). frontiersin.orgnih.gov The enzyme 6-hydroxythis compound dehydrogenase (Pno) , which is also a flavoprotein, catalyzes its oxidation. nih.govnih.gov Studies have revealed that this enzyme delivers electrons to an electron transfer flavoprotein (EtfAB), which then shuttles them into the electron transport chain. nih.gov

Table 2: Key Enzymes in this compound Degradation

| Enzyme Name | Abbreviation | Organism Example | Substrate | Product(s) | Cofactor/Prosthetic Group |